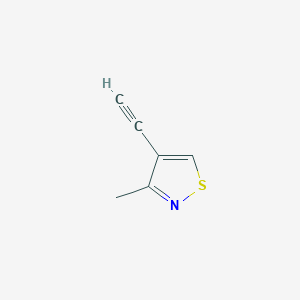

4-Ethynyl-3-methyl-1,2-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Ethynyl-3-methyl-1,2-thiazole” is a chemical compound with the IUPAC name 4-ethynyl-3-methylisothiazole . It has a molecular weight of 123.18 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H5NS/c1-3-6-4-8-7-5(6)2/h1,4H,2H3 . This indicates that the compound has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The application of thiazole derivatives, like 2-amino-4-methyl-thiazole, has been investigated for corrosion inhibition in mild steel within acidic solutions. These studies highlight the effectiveness of thiazole compounds in forming a protective barrier on metal surfaces, significantly reducing corrosion rates through strong adsorption and surface interaction mechanisms (Yüce et al., 2014).

Gas Sensing

Thiazole compounds have been utilized in the development of resistive-type CO2 gas sensors. These sensors, based on ethynylated-thiourea derivatives, demonstrate significant response variations to CO2 concentrations at room temperature, showcasing the potential of thiazole derivatives in environmental monitoring and air quality control (Daud et al., 2019).

Thiazole Biosynthesis

Research into the structure and function of thiazole biosynthetic enzymes has provided insights into the synthesis of thiazole moieties, critical components of essential biomolecules like thiamin pyrophosphate. These studies reveal the complex biochemical pathways and enzymatic mechanisms involved in thiazole moiety formation, contributing to our understanding of vital metabolic processes (Godoi et al., 2006).

Chemical Synthesis

Thiazole derivatives are key intermediates in the synthesis of a wide range of compounds. Techniques such as base-induced cyclization have been developed for efficient synthesis of disubstituted thiazoles, expanding the toolkit for organic and medicinal chemists in drug development and materials science (Lingaraju et al., 2012).

Biological Activities

Thiazole-based compounds exhibit a diverse array of biological activities, including antimicrobial, antifungal, and cardioprotective effects. These activities are attributed to the structural versatility and reactivity of thiazole rings, making them valuable scaffolds in the development of new therapeutic agents (Drapak et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Thiazole compounds are known to interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, potentially activating or inhibiting enzymes or receptors in biological systems .

Pharmacokinetics

Thiazole compounds, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The chemical properties of thiazole compounds, such as their solubility and reactivity, may be influenced by environmental conditions .

Eigenschaften

IUPAC Name |

4-ethynyl-3-methyl-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-6-4-8-7-5(6)2/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKPKRXDWPTMIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2682535.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2682539.png)

![3-[(5-Methylpyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2682540.png)

![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2682541.png)

![[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea](/img/structure/B2682543.png)

![(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2682547.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2682549.png)

![1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone](/img/structure/B2682552.png)